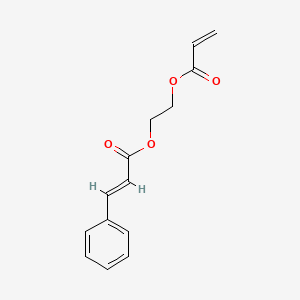

2-Cinnamoyloxyethyl acrylate

CAS No.:

Cat. No.: VC16227923

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O4 |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+ |

| Standard InChI Key | WWFHNTLFRMYXKQ-CMDGGOBGSA-N |

| Isomeric SMILES | C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1 |

| Canonical SMILES | C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

CEA features a bifunctional structure comprising a 2-acryloyloxyethyl group esterified to a trans-cinnamate moiety. The IUPAC name, 2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate, reflects its α,β-unsaturated ester groups . The planar cinnamate aromatic system and flexible ethylene spacer contribute to its conformational versatility, as evidenced by 3D conformational models in PubChem .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₄ | |

| Molecular Weight | 246.26 g/mol | |

| SMILES | C=CC(=O)OCCOC(=O)/C=C/C₆H₅ | |

| InChI Key | WWFHNTLFRMYXKQ-CMDGGOBGSA-N |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of CEA reveals characteristic absorptions at 1,720 cm⁻¹ (ester C=O), 1,635 cm⁻¹ (acrylate C=C), and 1,450–1,600 cm⁻¹ (cinnamate aromatic C=C) . Nuclear magnetic resonance (NMR) studies confirm the structure:

-

¹H NMR (CDCl₃): δ 7.75–7.25 (m, 5H, Ar-H), 6.45 (d, J = 16 Hz, 1H, CH=CHCO), 6.20 (dd, J = 10.4, 17.2 Hz, 1H, CH₂=CH), 5.85 (d, J = 16 Hz, 1H, CH=CHCO), 4.40 (m, 4H, OCH₂CH₂O), 1.95 (s, 2H, CH₂) .

-

¹³C NMR: δ 166.5 (ester C=O), 144.2 (CH=CHCO), 134.5–128.1 (aromatic carbons), 63.8 (OCH₂CH₂O) .

Synthesis and Reactivity

Synthetic Pathways

CEA is synthesized through a two-step esterification process:

-

Formation of Cinnamoyl Chloride: Cinnamic acid reacts with thionyl chloride (SOCl₂) under reflux.

-

Esterification: Hydroxyethyl acrylate (HEA) reacts with cinnamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) .

Reaction Scheme

The reaction achieves >85% yield under optimized conditions (0°C, 12 hr) .

Polymerization Behavior

CEA undergoes free-radical polymerization with initiators like azobisisobutyronitrile (AIBN). Its copolymerization with hydroxyethyl methacrylate (HEMA) produces crosslinked networks with enhanced mechanical strength (tensile strength: 12–18 MPa) . The cinnamate group enables [2π+2π] photodimerization under UV light (λ = 280 nm), facilitating photo-patterning in thin films .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows CEA decomposes at 220–250°C, while its copolymers with HEMA exhibit higher degradation temperatures (280–310°C) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C for CEA homopolymers, increasing to 45°C in crosslinked copolymers .

Solubility and Reactivity

CEA is soluble in polar aprotic solvents (DMF, THF) but insoluble in water. Its acrylate group undergoes Michael addition with thiols, enabling thiol-ene click chemistry for functionalization .

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| DMF | 25.6 |

| THF | 18.9 |

| Ethanol | 2.3 |

| Water | <0.1 |

Industrial and Research Applications

Photoresponsive Materials

CEA-based copolymers are used in UV-curable coatings and optical devices. For example, ZnO nanoparticles functionalized with poly(2-cinnamoyloxyethyl methacrylate) (PCEA) exhibit tunable luminescence for LED applications .

Biomedical Engineering

Block copolymers like PCEA-b-PEGMA (polyethylene glycol methacrylate) show promise in drug delivery due to their pH-responsive degradation and biocompatibility .

Adhesives and Composites

Copolymers of CEA and HEMA demonstrate shear strengths >10 MPa, making them suitable for structural adhesives in aerospace .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume